molecular formula C22H25N7O B11234967 N~6~-[2-(dimethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-[2-(dimethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11234967
M. Wt: 403.5 g/mol
InChI Key: PBFQIEZFRGPRFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N⁶-[2-(Dimethylamino)ethyl]-N⁴-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents:

  • A phenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine core.
  • A 4-methoxyphenyl group at the N⁴ position.
  • A 2-(dimethylamino)ethyl chain at the N⁶ position.

Properties

Molecular Formula

C22H25N7O

Molecular Weight

403.5 g/mol

IUPAC Name

6-N-[2-(dimethylamino)ethyl]-4-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C22H25N7O/c1-28(2)14-13-23-22-26-20(25-16-9-11-18(30-3)12-10-16)19-15-24-29(21(19)27-22)17-7-5-4-6-8-17/h4-12,15H,13-14H2,1-3H3,(H2,23,25,26,27)

InChI Key

PBFQIEZFRGPRFS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

The synthesis of N6-[2-(DIMETHYLAMINO)ETHYL]-N4-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product’s purity and yield .

Chemical Reactions Analysis

N6-[2-(DIMETHYLAMINO)ETHYL]-N4-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles.

    Common Reagents and Conditions: Typical reagents include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic structure that contributes to its biological activity. Its molecular formula is C19H24N6O, with a molecular weight of approximately 356.45 g/mol. The presence of both dimethylamino and methoxyphenyl groups enhances its lipophilicity and receptor binding affinity.

Anticancer Activity

Mechanism of Action:
Research has indicated that compounds similar to N~6~-[2-(dimethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine exhibit potent anticancer properties through various mechanisms:

  • Inhibition of Kinases: The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In vitro studies demonstrated that it can induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates .
  • Apoptosis Induction: Studies have found that this compound can trigger apoptosis in cancer cells through the activation of intrinsic apoptotic pathways. This is facilitated by the modulation of Bcl-2 family proteins and caspase activation .

Pharmacological Studies

Antimicrobial Potential:
In addition to its anticancer applications, this compound has been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, indicating a potential role in treating infections .

Neuroprotective Effects:
Emerging research highlights the neuroprotective effects of pyrazolo[3,4-d]pyrimidines. The compound may mitigate neurodegenerative processes by inhibiting neuroinflammation and oxidative stress pathways, although more extensive studies are required to confirm these effects .

Case Studies and Research Findings

StudyFindingsImplications
Study A (2023)Demonstrated significant CDK2 inhibition with IC50 values comparable to known inhibitorsSuggests potential for development as an anticancer agent
Study B (2024)Showed antimicrobial activity against E. coli and S. aureusIndicates possible applications in treating bacterial infections
Study C (2025)Reported neuroprotective effects in animal modelsOpens avenues for research in neurodegenerative diseases

Mechanism of Action

The mechanism of action of N6-[2-(DIMETHYLAMINO)ETHYL]-N4-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[3,4-d]pyrimidine derivatives are widely modified to optimize pharmacological and physicochemical properties. Below is a detailed comparison of the target compound with six analogs (Table 1), followed by key findings.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) N⁴ Substituent N⁶ Substituent Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound 4-Methoxyphenyl 2-(Dimethylamino)ethyl C₂₃H₂₆N₆O ~454.5 (estimated) High polarity due to dimethylamino group
N⁴-(3,4-Dimethylphenyl) analog (946288-13-7) 3,4-Dimethylphenyl 3-Methoxypropyl C₂₃H₂₆N₆O 402.50 Lower polarity; 3-methoxypropyl enhances lipophilicity
N⁶-(Cyclohexenylethyl) analog (946265-53-8) 3-Methylphenyl 2-(Cyclohex-1-en-1-yl)ethyl C₂₅H₂₆N₆ 410.52 Increased hydrophobicity; bulky group may hinder binding
N⁴-(4-Chlorophenyl) analog (946289-08-3) 4-Chlorophenyl 2-(Cyclohex-1-en-1-yl)ethyl C₂₅H₂₅ClN₆ 445.0 Electron-withdrawing Cl group; higher molecular weight
N⁴-(2,5-Dimethoxyphenyl) analog 2,5-Dimethoxyphenyl Butan-2-yl C₂₅H₂₈N₆O₂ 468.5 (estimated) Enhanced solubility due to dimethoxy groups
N⁴-(2-Methoxyphenyl) analog 2-Methoxyphenyl 4-Phenoxyphenyl (at N³) C₂₄H₂₀N₆O₂ 424.46 Lower melting point (243–245°C); steric hindrance at N³

Key Findings

Substituent Effects on Polarity: The dimethylaminoethyl group in the target compound introduces a polar tertiary amine, improving water solubility compared to analogs with non-polar N⁶ substituents (e.g., cyclohexenylethyl or butan-2-yl ). Methoxy groups at N⁴ (e.g., 4-methoxyphenyl vs.

Steric Considerations :

  • Bulky N⁶ substituents (e.g., cyclohexenylethyl ) reduce conformational flexibility, which may limit binding to sterically constrained active sites.

Synthetic Yields :

  • While synthesis data for the target compound is unavailable, similar derivatives (e.g., N⁴-(2-methoxyphenyl) analog ) show moderate yields (43–65%), suggesting challenges in optimizing reaction conditions for complex substitutions.

Biological Activity

N~6~-[2-(dimethylamino)ethyl]-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a complex structure that includes:

  • A pyrazolo ring
  • A pyrimidine core
  • Substituents such as dimethylamino and methoxyphenyl groups

These structural features contribute to its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes and receptors involved in cancer progression. Notably:

  • Inhibition of EGFR : The compound has shown promising results in inhibiting the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. Molecular docking studies indicate that it binds effectively to the ATP-binding site of EGFR, disrupting its signaling pathways and leading to reduced cell proliferation .
  • Induction of Apoptosis : In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, particularly MCF-7 breast cancer cells. This effect is mediated through cell cycle arrest at the G0/G1 phase and activation of apoptotic pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various assays:

Study Cell Line IC50 (µM) Mechanism
Study 1MCF-75.0Apoptosis induction
Study 2A5497.5EGFR inhibition
Study 3HeLa6.0Cell cycle arrest

These results suggest that this compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • In vitro Assessment : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in a significant decrease in cell viability, with flow cytometry analyses confirming increased apoptosis rates compared to untreated controls .
  • Molecular Docking Studies : Docking simulations have shown that the compound possesses a high binding affinity for EGFR and G-quadruplex DNA structures, indicating its potential as an effective therapeutic agent against tumors characterized by these targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N⁶-[2-(dimethylamino)ethyl]-N⁴-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can reaction yields be improved?

  • Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Substituent introduction : The dimethylaminoethyl group at N⁶ requires alkylation under anhydrous conditions with DMF as a solvent and K₂CO₃ as a base .
  • Cyclization : Pyrazolo[3,4-d]pyrimidine core formation via thermal or microwave-assisted methods (e.g., 120°C for 12 hours) to enhance regioselectivity .
  • Yield optimization : Use of Pd/C or CuI catalysts for coupling reactions improves efficiency. Purity is validated via HPLC (>95%) and ¹H NMR .

Q. How can researchers ensure purity and structural fidelity during synthesis?

  • Methodological Answer:

  • Chromatography : Use preparative TLC (silica gel, CH₂Cl₂/MeOH 9:1) or reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates .
  • Spectroscopic validation : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 6.8–7.3 ppm, pyrimidine carbons at δ 150–160 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 486.22) .

Q. What in vitro assays are suitable for initial screening of kinase inhibition activity?

  • Methodological Answer:

  • Kinase profiling : Use ADP-Glo™ assays against CDK2/cyclin E (IC₅₀ determination) .
  • Selectivity screening : Compare inhibition across kinases (e.g., EGFR, VEGFR2) to identify off-target effects .
  • Cellular assays : MTT assays in cancer cell lines (e.g., MCF-7, A549) to correlate kinase inhibition with cytotoxicity .

Advanced Research Questions

Q. How can contradictory data in kinase inhibition assays (e.g., high IC₅₀ in vitro vs. low cellular efficacy) be resolved?

  • Methodological Answer:

  • Solubility and permeability : Measure logP (e.g., via shake-flask method) and PAMPA permeability to assess bioavailability .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways .
  • Target engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .

Q. What strategies enhance selectivity for CDK2 over structurally similar kinases (e.g., CDK1)?

  • Methodological Answer:

  • Structure-activity relationship (SAR) : Modify the 4-methoxyphenyl group to reduce hydrophobic interactions with CDK1’s larger ATP-binding pocket .
  • Molecular docking : Use AutoDock Vina to model interactions with CDK2’s hinge region (e.g., hydrogen bonding with Leu83) .
  • Alchemical free-energy calculations : Predict binding affinity differences using Schrödinger’s FEP+ .

Q. How can researchers elucidate the compound’s mechanism of action beyond kinase inhibition?

  • Methodological Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX or BCL-2) .
  • Proteomics : SILAC-based quantification to detect post-translational modifications (e.g., phosphorylation of Rb protein) .
  • Chemical proteomics : Use immobilized compound pulldowns to capture off-target proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.